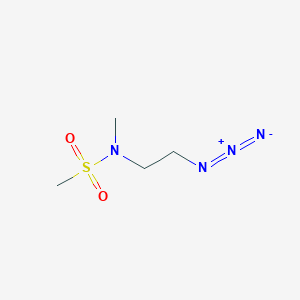

N-(2-Azidoethyl)-N-methylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(2-Azidoethyl)-N-methylmethanesulfonamide involves several steps. Initially, N-azidated chitosan was prepared and then CuAAC click reaction was carried out to synthesize chitosan-1,2,3-triazole derivative . Another method involves the reaction of chitosan with chloroacetaldehyde to form a Schiff base, reduction of the Schiff base with sodium borohydride, and treatment of the reduction product with sodium azide .

Molecular Structure Analysis

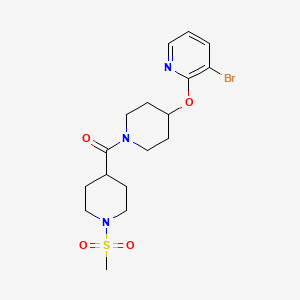

The molecular structure of this compound is complex and involves several key components. The compound has been structurally characterized by spectroscopic (1HNMR, IR) and elemental analysis . The detailed structural investigations using various liquid and solid-state nuclear magnetic resonance (NMR) spectroscopy methods, X-ray photoelectron spectroscopy (XPS) and mass spectrometry (ESI/MALD) prove that the obtained polymeric material consists mainly of repeating monomers linked by C–C bonds of aromatic units bearing open-azidoethyl chains .

Chemical Reactions Analysis

This compound undergoes several chemical reactions. For instance, it plays a crucial role in the synthesis of thermoresponsive polymers. It is also used in the synthesis of enaminones and heterocycles, crucial in medicinal chemistry. In the context of controlled polymerization, the azido group in this compound derivatives enables the synthesis of poly (N-isopropylacrylamide) via reversible addition-fragmentation chain transfer (RAFT) polymerization.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are unique. The compound has a molecular formula of C4H9N5O2, an average mass of 159.147 Da, and a mono-isotopic mass of 159.075623 Da . It has 7 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .

科学的研究の応用

Direct N-monomethylation of Aromatic Primary Amines

- Research Insight: A method for the direct N-monomethylation of aromatic primary amines using methanol was developed, demonstrating a broad substrate scope and excellent selectivities (Li et al., 2012).

Crystal Structure Analysis

- Research Insight: The crystal structure of N-methylmethanesulfonamide was determined at low temperature, revealing specific conformational details about the molecule (Higgs et al., 2002).

Asymmetric Synthesis Using Rhodium Catalysis

- Research Insight: Rhodium N-(arylsulfonyl)prolinate catalysis was used for the enantioselective synthesis of functionalized cyclopropanes, indicating potential applications in asymmetric synthesis (Davies et al., 1996).

Antibacterial Activity of Sulfonamide Derivatives

- Research Insight: New sulfonamide derivatives exhibited significant antibacterial activity, suggesting potential pharmaceutical applications (Özdemir et al., 2009).

Application in DNA Repair and Damage Response

- Research Insight: Methylating agents like methylmethane sulfonate have been pivotal in studying DNA repair and damage response, indicating their importance in understanding cellular mechanisms (Wyatt & Pittman, 2006).

Synthesis of Arylbispyranylmethanes Using Biological-Based Nano Catalysts

- Research Insight: Biological-based nano and nano magnetic catalysts were used in the synthesis of arylbispyranylmethane derivatives, indicating potential applications in green chemistry (Zolfigol et al., 2016).

Chemoselective N-Acylation Reagents

- Research Insight: N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides served as chemoselective N-acylation reagents, demonstrating their utility in organic synthesis (Kondo et al., 2000).

Ferrocene Monomer for Anionic Polymerization of Aziridines

- Research Insight: N-Ferrocenylsulfonyl-2-methylaziridine was developed as the first ferrocene monomer suitable for anionic polymerization of aziridines, indicating applications in polymer chemistry (Homann-Müller et al., 2016).

Copper-Catalyzed Chan-Lam Coupling

- Research Insight: A copper-catalyzed Chan-Lam coupling process was developed for synthesizing N-arylsulfonamides, demonstrating potential in organic synthesis (Moon et al., 2014).

特性

IUPAC Name |

N-(2-azidoethyl)-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2S/c1-8(11(2,9)10)4-3-6-7-5/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTILAUQYZHKIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN=[N+]=[N-])S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2658009.png)

![4-bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2658010.png)

![Ethyl 5-((4-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2658022.png)

![1-(3,5-dimethoxybenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658025.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2658029.png)

![4-N-Cyclopropyl-6-N,6-N-dimethyl-4-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidine-4,6-diamine](/img/structure/B2658030.png)